3-(2,4-Di-tert-butylphenoxy)propanenitrile
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Overview
Description
3-(2,4-Di-tert-butylphenoxy)propanenitrile is an organic compound with the molecular formula C17H25NO. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and a propanenitrile group attached to the phenoxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of 3-(2,4-Di-tert-butylphenoxy)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-Di-tert-butylphenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to interact with cellular membranes and proteins, potentially disrupting their normal functions. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Studies have shown that it can affect oxidative stress pathways and cellular redox balance, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with similar tert-butylphenyl groups, used as an antioxidant and stabilizer in polymers.
2,4-Di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.
Uniqueness
3-(2,4-Di-tert-butylphenoxy)propanenitrile is unique due to the presence of both the phenoxy and nitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMHKBXKSFACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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